4-Chloro-6-nitro-2-(piperazin-1-YL)quinoline

Serotonin Transporter SERT Binding Affinity 6-Nitroquipazine SAR

4-Chloro-6-nitro-2-(piperazin-1-yl)quinoline (CAS 437708-76-4), also referred to as 4-chloro-6-nitroquipazine, is a synthetic heterocyclic small molecule belonging to the 6-nitroquipazine class of serotonin transporter (SERT) ligands. It is characterized by a quinoline core bearing a chlorine at position 4, a nitro group at position 6, and a piperazine ring at position Identified as the most potent congener among eleven 4-substituted 6-nitroquipazine analogs evaluated in a head-to-head study, this compound demonstrates sub-nanomolar affinity (Ki = 0.03 nM) for the rat cortical SERT, surpassing the parent 6-nitroquipazine by approximately 6-fold.

Molecular Formula C13H13ClN4O2
Molecular Weight 292.72 g/mol
CAS No. 437708-76-4
Cat. No. B3062804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-nitro-2-(piperazin-1-YL)quinoline
CAS437708-76-4
Molecular FormulaC13H13ClN4O2
Molecular Weight292.72 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Cl
InChIInChI=1S/C13H13ClN4O2/c14-11-8-13(17-5-3-15-4-6-17)16-12-2-1-9(18(19)20)7-10(11)12/h1-2,7-8,15H,3-6H2
InChIKeyHADJVDJPSUSVPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-nitro-2-(piperazin-1-yl)quinoline (CAS 437708-76-4): A Key 4-Substituted 6-Nitroquipazine for Serotonin Transporter Research and Procurement


4-Chloro-6-nitro-2-(piperazin-1-yl)quinoline (CAS 437708-76-4), also referred to as 4-chloro-6-nitroquipazine, is a synthetic heterocyclic small molecule belonging to the 6-nitroquipazine class of serotonin transporter (SERT) ligands. It is characterized by a quinoline core bearing a chlorine at position 4, a nitro group at position 6, and a piperazine ring at position 2. Identified as the most potent congener among eleven 4-substituted 6-nitroquipazine analogs evaluated in a head-to-head study, this compound demonstrates sub-nanomolar affinity (Ki = 0.03 nM) for the rat cortical SERT, surpassing the parent 6-nitroquipazine by approximately 6-fold [1]. Its well-defined structure-activity relationship at the 4-position makes it a critical reference standard for SERT inhibitor discovery and pharmacological tool development.

Why 4-Chloro-6-nitro-2-(piperazin-1-yl)quinoline Cannot Be Replaced by Generic 6-Nitroquipazine Analogs in Research and Procurement


Within the 6-nitroquipazine chemotype, the nature of the substituent at the 4-position exerts a decisive influence on SERT binding affinity, creating a steep structure-activity relationship that precludes simple 'class-level' substitution. The 4-chloro derivative (Ki = 0.03 nM) achieves a 6-fold potency gain over 6-nitroquipazine (Ki = 0.17 nM), while other 4-halo or 4-alkyl analogs exhibit markedly lower affinities, with the 4-bromo analog showing an approximately 10-fold reduction in potency relative to the 4-chloro compound [1]. Consequently, procurement decisions based solely on the 6-nitroquipazine scaffold, without accounting for the specific 4-substituent, will yield compounds with substantially different target engagement profiles. The quantitative evidence below demonstrates that only the 4-chloro variant delivers the sub-0.05 nM affinity required for applications demanding maximal SERT occupancy.

Product-Specific Quantitative Differentiation Guide: 4-Chloro-6-nitro-2-(piperazin-1-yl)quinoline (CAS 437708-76-4)


4-Chloro-6-nitroquipazine Achieves the Highest SERT Binding Affinity Among All 4-Substituted 6-Nitroquipazine Analogs Tested

In a direct head-to-head panel of eleven 4-substituted 6-nitroquipazine derivatives, 4-chloro-6-nitro-2-(piperazin-1-yl)quinoline displayed the most potent displacement of [3H]citalopram from rat cortical SERT, with a Ki value of 0.03 nM. This represents a ~5.7-fold improvement over the unsubstituted parent 6-nitroquipazine (Ki = 0.17 nM) and a ~10.7-fold improvement over the 4-bromo analog (Ki = 0.32 nM) [1]. The 4-iodo derivative was even less potent, and non-halogen substituents at the 4-position resulted in further affinity losses [1].

Serotonin Transporter SERT Binding Affinity 6-Nitroquipazine SAR

Structure-Activity Relationship at the 4-Position: Chlorine Confers Optimal SERT Affinity Within the 6-Nitroquipazine Series

Systematic variation at the 4-position of the 6-nitroquipazine scaffold reveals a clear rank-order of SERT binding affinity: Cl (0.03 nM) > Br (0.32 nM) > I (weaker) ≫ alkyl or other substituents [1]. The chlorine atom provides the optimal balance of electron-withdrawing character and steric volume for the SERT binding site, whereas the larger bromine and iodine atoms introduce steric clashes that reduce affinity by more than an order of magnitude [1]. This SAR trend is consistent with the observation that 4-chloro-6-nitroquipazine served as the lead template for further optimization in the 3-alkyl-4-halo series [2].

Structure-Activity Relationship SERT Inhibitor Design Halogen Effects

4-Chloro-6-nitroquipazine as the Preferred Lead Template for Dual-Substituted SERT Imaging Agent Development

The 4-chloro-6-nitroquipazine scaffold was explicitly selected as the potency anchor for a subsequent series of dual-substituted 3-alkyl-4-halo-6-nitroquipazines designed for PET imaging [1]. The 4-chloro derivative (Ki = 0.03 nM) provided a 10-fold higher affinity platform compared to 3-fluoropropyl-6-nitroquipazine (Ki = 0.32 nM), the F-18 labeled imaging agent developed earlier [1]. Even with additional 3-alkyl modifications, the 4-chloro series retained higher binding affinities than the corresponding 4-bromo or 4-unsubstituted analogs [1].

PET Imaging SERT Radioligand 3-Alkyl-4-halo-6-nitroquipazine

Priority Application Scenarios for 4-Chloro-6-nitro-2-(piperazin-1-yl)quinoline (CAS 437708-76-4) in Research and Industry


SERT Inhibitor Lead Optimization and Structure-Activity Relationship Benchmarking

The 4-chloro-6-nitroquipazine compound serves as the gold-standard comparator for any 6-nitroquipazine-based SERT inhibitor optimization program. Because it delivers the highest measurable binding affinity (Ki = 0.03 nM) among all known 4-substituted derivatives, it establishes the potency ceiling for this chemotype [1]. Procurement of this specific compound enables laboratories to validate assay sensitivity, calibrate competitive binding experiments, and set realistic potency goals for novel synthetic candidates.

Precursor for PET Radioligand Development Targeting the Serotonin Transporter

The 4-chloro substituent provides a chemically stable, high-affinity core for the synthesis of dual-substituted 6-nitroquipazine radioligands. As demonstrated in the Part 4 study, the 4-chloro scaffold maintains nanomolar SERT affinity even after introduction of 3-alkyl substituents required for F-18 or C-11 labeling [2]. This makes the compound a preferred intermediate for radiochemistry groups developing next-generation SERT imaging agents.

Pharmacological Tool for Serotonin Transporter Occupancy Studies

With a Ki of 0.03 nM, 4-chloro-6-nitroquipazine is approximately 5.7-fold more potent than the widely cited 6-nitroquipazine probe [1]. This differential potency allows researchers to use lower concentrations for equivalent SERT occupancy in ex vivo binding assays, potentially reducing nonspecific binding and improving signal-to-noise ratios in autoradiography or tissue homogenate binding studies.

Selectivity Profiling Against Other Monoamine Transporters

Although direct selectivity data are limited, the 10-fold affinity drop observed with the 4-bromo analog suggests that the 4-chloro derivative may serve as a more selective SERT ligand template for counterscreening against dopamine and norepinephrine transporters, where steric tolerance may differ [1]. Procurement of the pure 4-chloro compound enables head-to-head selectivity profiling that bulk or mixed analogs cannot support.

Quote Request

Request a Quote for 4-Chloro-6-nitro-2-(piperazin-1-YL)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.